molecular formula C9H10F3N3O2 B2927009 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 2325282-43-5

2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2927009
CAS RN: 2325282-43-5
M. Wt: 249.193
InChI Key: KYNWYWBGFSINJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as MTA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MTA is a pyrimidine-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of enzymes such as dihydroorotate dehydrogenase and orotidine 5'-monophosphate decarboxylase, which are involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can inhibit the growth of various cell lines, including cancer cell lines. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its ability to inhibit the activity of enzymes involved in the biosynthesis of pyrimidine nucleotides. This inhibition can be useful in studying the role of pyrimidine nucleotides in various cellular processes. However, one limitation of using 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its potential toxicity. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to be toxic to certain cell lines at high concentrations.

Future Directions

There are many future directions for research on 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide. One direction is to investigate its potential use in the treatment of viral infections such as HIV. Another direction is to investigate its potential use as a herbicide. Further research is also needed to fully understand the mechanism of action of 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide and its potential applications in various fields.

Synthesis Methods

2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can be synthesized using various methods, including the reaction of 4-amino-2-methyl-6-oxypyrimidine with 2,2,2-trifluoroethylacetyl chloride in the presence of a base such as triethylamine. The reaction yields 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide as a white crystalline solid. Other methods of synthesis include the reaction of 4-amino-2-methyl-6-oxypyrimidine with 2,2,2-trifluoroethylacetic anhydride and the reaction of 4-methyl-6-oxypyrimidine-2-thiol with 2,2,2-trifluoroethylacetyl chloride.

Scientific Research Applications

2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been the focus of scientific research due to its potential applications in various fields. In the field of medicine, 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have antiviral properties and has been investigated for its potential use in the treatment of viral infections such as HIV.
In the field of agriculture, 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been investigated for its potential use as a herbicide. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to inhibit the growth of various weeds and has been investigated for its potential use as a selective herbicide.

properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-6-2-8(17)15(5-14-6)3-7(16)13-4-9(10,11)12/h2,5H,3-4H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNWYWBGFSINJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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